(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol
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Overview
Description
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol is a chemical compound with the molecular formula C10H9BrF2O and a molecular weight of 263.08 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropyl group attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol typically involves the reaction of 4-bromo-2,5-difluorobenzaldehyde with cyclopropylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: 4-Bromo-2,5-difluorobenzaldehyde or 4-Bromo-2,5-difluorobenzoic acid.
Reduction: (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methane.
Substitution: Compounds such as (4-Amino-2,5-difluorophenyl)(cyclopropyl)methanol or (4-Thiocyanato-2,5-difluorophenyl)(cyclopropyl)methanol.
Scientific Research Applications
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, along with the cyclopropyl group, allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2,5-difluorophenyl)methanol: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanol: Substitution of bromine with chlorine can alter the compound’s chemical behavior and interactions.
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)ethanol: The presence of an ethanol group instead of methanol can influence its solubility and reactivity.
Uniqueness
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol is unique due to the combination of bromine, fluorine, and cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of molecular interactions .
Properties
IUPAC Name |
(4-bromo-2,5-difluorophenyl)-cyclopropylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5/h3-5,10,14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMYGWDBCENSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2F)Br)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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